molecular formula C7H6BF3O3S B2494155 2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid CAS No. 2377609-27-1

2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid

Cat. No.: B2494155
CAS No.: 2377609-27-1
M. Wt: 237.99
InChI Key: WQIVBVNQEZZDKK-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid is an arylboronic acid derivative featuring a hydroxyl group at the ortho-position (C2) and a trifluoromethylthio (-SCF₃) substituent at the para-position (C5) relative to the boronic acid group. The -SCF₃ group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, solubility, and biological activity.

Properties

IUPAC Name

[2-hydroxy-5-(trifluoromethylsulfanyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O3S/c9-7(10,11)15-4-1-2-6(12)5(3-4)8(13)14/h1-3,12-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIVBVNQEZZDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)SC(F)(F)F)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid typically involves the reaction of 2-hydroxy-5-iodophenylboronic acid with trifluoromethylthiolate under palladium-catalyzed conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The boronic acid group can be reduced to form a boronate ester.

    Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the use of nucleophiles, such as amines or thiols, and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the trifluoromethylthio group can result in the formation of various substituted phenylboronic acids .

Scientific Research Applications

Chemical Properties and Structure

The compound features a boronic acid functional group attached to a phenyl ring that includes a hydroxy group and a trifluoromethylthio substituent. Its molecular formula is C7H6F3O2SC_7H_6F_3O_2S with a molecular weight of approximately 221.93 g/mol. The trifluoromethylthio group enhances the compound's reactivity, making it valuable for various chemical reactions.

Organic Synthesis

Suzuki-Miyaura Coupling Reactions
2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid can participate in Suzuki-Miyaura coupling reactions, which are essential for synthesizing complex organic molecules with potential drug-like properties. This reaction type is widely utilized in medicinal chemistry to form carbon-carbon bonds between aryl or vinyl halides and boronic acids.

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Coupling

Boronic Acid CompoundYield (%)Reaction Conditions
This compound71Toluene, base present
2-Hydroxy-4-(trifluoromethyl)phenylboronic acid65Toluene, base present
2-Hydroxy-3-(trifluoromethyl)phenylboronic acid60Toluene, base present

Biomedical Applications

Antimicrobial Activity
Recent studies have demonstrated that derivatives of phenylboronic acids, including this compound, exhibit antimicrobial properties against various pathogens. For instance, it has shown moderate activity against Candida albicans and higher efficacy against Aspergillus niger and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than those of established drugs like Tavaborole .

Table 2: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)Comparison Drug
Candida albicans100Tavaborole
Aspergillus niger50Amphotericin B
Escherichia coli75AN2690

Material Science

Self-Healing Materials
The unique properties of boronic acids allow for the development of self-healing materials. The dynamic nature of the boronate bond enables reversible crosslinking, which can facilitate material repair upon damage. Research is ongoing to explore how the specific structure of this compound can enhance these properties further .

Probes for Biological Studies

Protein-Protein Interactions
The boronic acid moiety can be utilized to create probes for studying protein-protein interactions by attaching detectable moieties that specifically bind to proteins containing cis-diols. This application is crucial for visualizing and quantifying interactions within living cells .

Case Studies

  • Antimicrobial Studies : A study published in Molecules demonstrated the antimicrobial efficacy of various phenylboronic acids, including derivatives with trifluoromethyl groups. The results indicated that modifications to the phenyl ring could enhance biological activity significantly .
  • Self-Healing Polymers : Research highlighted the development of polymers incorporating boronic acids that exhibit self-healing capabilities. The study showed that these materials could recover from physical damage through reversible bonding mechanisms facilitated by the boronate linkages.
  • Drug Development : The use of boronic acids in drug synthesis has been well-documented, particularly in creating compounds with improved pharmacokinetic properties due to their ability to modulate interactions with biological targets .

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications . The trifluoromethylthio group enhances the compound’s lipophilicity and stability, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Substituent Effects on Acidity and Electronic Properties

The acidity of arylboronic acids is modulated by substituents. Electron-withdrawing groups (EWGs) enhance acidity by stabilizing the conjugate base.

Compound Substituents (Position) pKa (Approx.) Key Electronic Effects
2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid -OH (C2), -SCF₃ (C5) Not reported Strong EWG (-SCF₃) increases acidity
5-Trifluoromethyl-2-formylphenylboronic acid -CHO (C2), -CF₃ (C5) ~4.5–5.0 Formyl (-CHO) and -CF₃ enhance acidity significantly
Phenylboronic acid None ~8.6 Baseline acidity
2-Chloro-5-(trifluoromethyl)phenylboronic acid -Cl (C2), -CF₃ (C5) Not reported Moderate EWG (-Cl) synergizes with -CF₃

Key Findings :

  • The -SCF₃ group in the target compound is more electron-withdrawing than -CF₃, suggesting even higher acidity than 5-Trifluoromethyl-2-formylphenylboronic acid, though experimental data are lacking.
  • The hydroxyl group at C2 enables hydrogen bonding, which may enhance interactions with biological targets like enzymes .

Solubility and Physicochemical Properties

Solubility is critical for pharmaceutical and catalytic applications.

Compound Solubility in Organic Solvents Key Observations
This compound Low in hydrocarbons, moderate in ethers/ketones (predicted) Hydroxyl group reduces solubility compared to esters
2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid High in chloroform, moderate in ketones Methoxymethoxy group improves solubility vs. hydroxyl
Phenylboronic acid pinacol ester High in chloroform, acetone Esterification enhances solubility

Key Findings :

  • The hydroxyl group in the target compound likely limits solubility in nonpolar solvents, whereas analogues with protected hydroxyl groups (e.g., methoxymethoxy) show improved solubility .

Key Findings :

  • The target compound’s -SCF₃ group may enhance binding to microbial LeuRS compared to -CF₃ due to sulfur’s larger atomic radius and polarizability.

Reactivity in Cross-Coupling Reactions

Substituents influence catalytic activity in Suzuki-Miyaura couplings.

Compound Reaction Yield (%) with 4-Bromoacetophenone Key Factors
This compound Not reported -SCF₃ may sterically hinder coupling
Phenylboronic acid 84–86% Baseline reactivity
3-Chlorophenylboronic acid 75–80% Moderate deactivation by -Cl

Key Findings :

  • The bulky -SCF₃ group in the target compound may reduce reactivity in cross-couplings compared to smaller substituents like -Cl or -CF₃.
  • Protecting the hydroxyl group (e.g., as methoxymethoxy) could improve coupling efficiency by reducing boronic acid self-condensation .

Biological Activity

2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid is a compound of interest due to its unique chemical structure and potential biological applications. This article reviews its synthesis, properties, and biological activities, particularly focusing on its antimicrobial effects and mechanisms of action.

The compound features a boronic acid functional group, which is known for its reactivity with diols, making it significant in various biochemical applications. The trifluoromethylthio substituent enhances its lipophilicity and acidity, potentially influencing its biological interactions.

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. For instance, the trifluoromethylthiolation of phenolic compounds can be achieved using reagents like N-trifluoromethylsulfanyl aniline under acidic conditions, optimizing the yield and selectivity of the desired product .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown moderate activity against various pathogens, including:

  • Candida albicans
  • Aspergillus niger
  • Escherichia coli
  • Bacillus cereus

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for these microorganisms:

MicroorganismMIC (µg/mL)Comparison with AN2690
Candida albicans100Lower
Aspergillus niger50Lower
Escherichia coli25Lower
Bacillus cereus12.5Lower

The compound exhibited the lowest MIC against Bacillus cereus , suggesting a strong antibacterial effect compared to established antifungal agents like AN2690 (Tavaborole) .

The proposed mechanism involves the inhibition of leucyl-tRNA synthetase (LeuRS), a critical enzyme in protein synthesis within microorganisms. Studies indicate that the compound may form a spiroboronate complex with adenosine monophosphate (AMP), similar to other boron-containing drugs . This interaction potentially disrupts protein synthesis, leading to microbial cell death.

Case Studies

Several in vitro studies have been conducted to assess the efficacy of this compound against pathogenic strains. For example, one study utilized agar diffusion methods to evaluate the inhibition zones produced by various concentrations of this compound against Candida albicans and Aspergillus niger . The results demonstrated significant inhibition at higher concentrations, confirming its potential as an antifungal agent .

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